molecular formula C17H23N3O3 B7001902 N-[3-cyano-4-(methoxymethyl)phenyl]-4-methoxyazepane-1-carboxamide

N-[3-cyano-4-(methoxymethyl)phenyl]-4-methoxyazepane-1-carboxamide

Cat. No.: B7001902
M. Wt: 317.4 g/mol
InChI Key: PMYHMSUZYBQPNX-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(methoxymethyl)phenyl]-4-methoxyazepane-1-carboxamide is a synthetic organic compound characterized by its unique structural features. It contains a cyano group, a methoxymethyl group, and an azepane ring, making it a compound of interest in various fields of research and industry.

Properties

IUPAC Name

N-[3-cyano-4-(methoxymethyl)phenyl]-4-methoxyazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-22-12-13-5-6-15(10-14(13)11-18)19-17(21)20-8-3-4-16(23-2)7-9-20/h5-6,10,16H,3-4,7-9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYHMSUZYBQPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)NC(=O)N2CCCC(CC2)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(methoxymethyl)phenyl]-4-methoxyazepane-1-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the azepane ring followed by the introduction of the cyano and methoxymethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(methoxymethyl)phenyl]-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group to form amines or other derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[3-cyano-4-(methoxymethyl)phenyl]-4-methoxyazepane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[3-cyano-4-(methoxymethyl)phenyl]-4-methoxyazepane-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the azepane ring provides structural stability. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-cyano-4-(methoxymethyl)phenyl]-4-methoxyazepane-1-carboxamide: shares structural similarities with other azepane derivatives and cyano-substituted compounds.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Highlighting Uniqueness

The presence of both the cyano and methoxymethyl groups in this compound makes it particularly versatile in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.

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